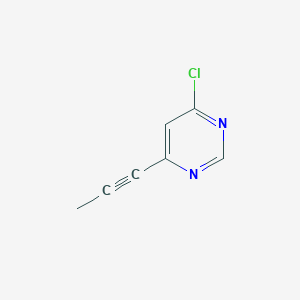

4-chloro-6-prop-1-ynylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClN2 |

|---|---|

Molecular Weight |

152.58 g/mol |

IUPAC Name |

4-chloro-6-prop-1-ynylpyrimidine |

InChI |

InChI=1S/C7H5ClN2/c1-2-3-6-4-7(8)10-5-9-6/h4-5H,1H3 |

InChI Key |

NHTBFVHIYXFDEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC1=CC(=NC=N1)Cl |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 4 Chloro 6 Prop 1 Ynylpyrimidine

Reactions Involving the Chloro Substituent

The chloro group at the C-4 position of the pyrimidine (B1678525) ring is the focal point for substitution and coupling reactions, largely dictated by the electron-deficient nature of the pyrimidine core.

Nucleophilic Aromatic Substitution on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halo-substituted pyrimidines. nih.gov The presence of two nitrogen atoms in the pyrimidine ring significantly activates the carbon atoms towards nucleophilic attack, making it more reactive than analogous halobenzenes. youtube.comyoutube.com In 4-chloro-6-prop-1-ynylpyrimidine, the chloro substituent is susceptible to displacement by a variety of nucleophiles.

This reactivity is analogous to the well-established chemistry of other chloropyrimidines. For instance, reactions of chloropyridines and pyrimidines with nucleophiles like amines are common for introducing new functional groups. youtube.com The mechanism typically involves the addition of the nucleophile to the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity. youtube.comyoutube.com The rate and success of the substitution are enhanced by the presence of the electron-withdrawing pyrimidine ring. youtube.com

Common nucleophiles used in these transformations include amines, alkoxides, and thiolates, leading to the corresponding amino-, ether-, and thioether-substituted pyrimidines. A representative reaction is the displacement of the chloro group by an amine (aminolysis), a transformation widely used in the synthesis of biologically active molecules. google.com

Table 1: Representative Nucleophilic Aromatic Substitution Reactions This table presents hypothetical, yet chemically plausible, reactions based on established principles of SNAr on chloropyrimidines.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | 4-amino-6-prop-1-ynylpyrimidine |

| Alkoxide | R-ONa | 4-alkoxy-6-prop-1-ynylpyrimidine |

Cross-Coupling Reactions at the C-4 Position

The C-4 chloro substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. mdpi.commdpi.com

Studies on related dichloropyrimidines have established a clear regioselectivity for these reactions. For 2,4-dichloropyrimidine, cross-coupling reactions such as the Suzuki-Miyaura coupling occur preferentially at the C-4 position. nih.govnih.gov This selectivity is attributed to the electronic properties of the pyrimidine ring. This established preference strongly suggests that this compound would undergo cross-coupling selectively at the C-4 position, leaving the prop-1-ynyl group intact for subsequent functionalization.

Key cross-coupling reactions applicable to this position include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond, yielding 4-aryl- or 4-vinyl-6-prop-1-ynylpyrimidines. nih.gov

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper complexes, to introduce a new alkynyl substituent at the C-4 position. mdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, providing an alternative to classical SNAr for synthesizing aminopyrimidines.

Table 2: Common Cross-Coupling Reactions at the C-4 Position This table illustrates expected cross-coupling reactions based on the known reactivity of chloropyrimidines.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-6-prop-1-ynylpyrimidine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-6-prop-1-ynylpyrimidine |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | 4-Alkenyl-6-prop-1-ynylpyrimidine |

Reactions Involving the Prop-1-ynyl Moiety

The terminal alkyne of the prop-1-ynyl group is a versatile functional group that can undergo a variety of addition and cycloaddition reactions.

Alkyne Functionalization Reactions

The terminal alkyne is an ideal participant in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a variation of the Huisgen 1,3-dipolar cycloaddition. nih.gov This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. mdpi.com

In this context, this compound can be reacted with a wide range of organic azides in the presence of a copper(I) catalyst to form stable triazole-linked pyrimidine conjugates. This methodology is widely employed in bioconjugation, drug discovery, and materials science due to its reliability, mild reaction conditions, and high yields. nih.govmdpi.com The synthesis of 1,2,3-triazole nucleobases from propargylated uracil (B121893) and thymine (B56734) derivatives serves as a direct precedent for this transformation. mdpi.com

The carbon-carbon triple bond of the prop-1-ynyl group can undergo electrophilic addition reactions, such as hydrohalogenation (the addition of H-X, where X is a halogen). The regioselectivity of this addition is governed by the electronic influence of the substituted pyrimidine ring. Research on the hydrohalogenation of ynones and ynamides has shown that the reaction's regioselectivity is controlled by the electronic nature of the functional group attached to the alkyne. researchgate.net

Given the electron-withdrawing character of the 4-chloropyrimidine (B154816) ring, the addition of a hydrogen halide (e.g., HCl, HBr) to the prop-1-ynyl group is expected to proceed with a specific regiochemistry. The proton would likely add to the carbon atom further from the ring (C-2 of the propynyl (B12738560) chain), with the halide adding to the carbon adjacent to the ring (C-1), following Markovnikov's rule as influenced by the electronic pull of the pyrimidine. This would result in the formation of a vinyl halide. The stereochemistry of the addition (syn or anti) can be influenced by the specific reagents and conditions used. researchgate.net

Hydration and Other Nucleophilic Additions

The prop-1-ynyl group, an internal alkyne, can undergo hydration, typically catalyzed by strong acids, often in the presence of a mercury(II) salt like HgSO₄ to increase the rate of reaction. libretexts.orglibretexts.org This reaction proceeds via the formation of an enol intermediate, which then rapidly tautomerizes to the more stable ketone. libretexts.org

For an asymmetrical internal alkyne such as the prop-1-ynyl group on the pyrimidine, hydration is not expected to be regioselective and would likely result in a mixture of two isomeric ketones: 1-(4-chloropyrimidin-6-yl)propan-2-one and 1-(4-chloropyrimidin-6-yl)propan-1-one. libretexts.orglibretexts.org The general mechanism involves the electrophilic addition of the catalyst to the alkyne, followed by nucleophilic attack by water. libretexts.org

Table 1: Potential Products of Hydration of this compound

| Reactant | Conditions | Potential Products |

|---|---|---|

| This compound | H₂O, H₂SO₄, HgSO₄ | 1-(4-chloropyrimidin-6-yl)propan-1-one |

While direct nucleophilic addition to the alkyne is possible, the pyrimidine ring's electron-withdrawing nature makes the C4-position, bearing the chloro substituent, highly susceptible to nucleophilic aromatic substitution (SNAr). This competing reaction pathway is often more favorable than addition to the relatively less electrophilic alkyne. rsc.orgnih.gov

Palladium-Catalyzed Transformations of the Alkyne

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. The Sonogashira coupling, for instance, is a widely used method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In this context, this compound can act as the halide partner, where the chloro group is substituted by another alkyne. There are established protocols for the Sonogashira coupling of 6-chloropurines, a related class of heterocycles, in aqueous media. nih.gov

Conversely, the prop-1-ynyl group itself can potentially participate in palladium-catalyzed reactions. Although it is an internal alkyne, it could theoretically engage in coupling reactions. However, the reactivity of the C4-chloro group often dominates. For example, in a Sonogashira coupling with a terminal alkyne, the reaction would preferentially occur at the C-Cl bond rather than involving the prop-1-ynyl side chain.

Transformations of the Pyrimidine Core

Derivatization of Nitrogen Atoms

The pyrimidine ring contains two nitrogen atoms which are generally less basic than those in pyridine, making N-alkylation more challenging. Direct alkylation of pyrimidine derivatives with alkyl halides often leads to a mixture of regioisomers and requires specific conditions. nih.gov For related heterocyclic systems like 6-substituted purines, regioselective methods have been developed to introduce alkyl groups at specific nitrogen atoms, for example, using SnCl₄ as a catalyst for tert-alkylation at the N7 position. nih.gov Such methods could potentially be adapted for the selective alkylation of one of the nitrogen atoms in this compound, leading to the formation of pyrimidinium salts.

Modifications at Unsubstituted Positions

The only unsubstituted carbon on the pyrimidine ring of this molecule is at the C5 position. The pyrimidine ring is π-deficient, which generally makes it resistant to electrophilic aromatic substitution. researchgate.net However, the C5 position is the most electron-rich and therefore the most likely site for such reactions to occur, though it often requires the presence of activating groups on the ring. researchgate.net

Research on other 5-substituted pyrimidines has shown that a variety of functional groups can be introduced at this position. nih.gov For instance, electrophilic halogenating agents (e.g., N-chlorosuccinimide, N-bromosuccinimide) or nitrating agents (e.g., nitric acid/sulfuric acid) could potentially be used to introduce a substituent at the C5 position of this compound, leading to 4-chloro-5-halo-6-prop-1-ynylpyrimidine or 4-chloro-5-nitro-6-prop-1-ynylpyrimidine, respectively.

Table 2: Potential Electrophilic Substitution Reactions at C5

| Reagent | Expected Product | Reaction Type |

|---|---|---|

| N-Chlorosuccinimide (NCS) | 4,5-dichloro-6-prop-1-ynylpyrimidine | Halogenation |

| N-Bromosuccinimide (NBS) | 5-bromo-4-chloro-6-prop-1-ynylpyrimidine | Halogenation |

Multi-Component Reactions and Complex Molecule Synthesis

This compound is a valuable building block for the synthesis of more complex heterocyclic systems, particularly through multi-component or domino reactions. Its bifunctional nature (an electrophilic C4 position and a reactive alkyne) allows for the construction of fused ring systems.

A notable example is its use in the synthesis of substituted pyrazolo[1,5-c]pyrimidines. In a documented procedure, this compound is reacted with an aminopyrazole derivative. This reaction initiates a sequence involving nucleophilic attack and subsequent cyclization, where the alkyne participates in the formation of the new fused pyrazole (B372694) ring. This transformation leads to the formation of a 5-chloro-2-methyl-pyrazolo[1,5-c]pyrimidine scaffold, which is a core structure in medicinal chemistry research. nih.govrsc.org This type of reaction highlights the utility of this compound in generating molecular complexity from a relatively simple starting material.

Computational Chemistry and Mechanistic Studies of 4 Chloro 6 Prop 1 Ynylpyrimidine and Its Analogs

Theoretical Investigations of Reactivity and Reaction Pathways

Computational studies are instrumental in predicting the reactivity of 4-chloro-6-prop-1-ynylpyrimidine and elucidating the mechanisms of its transformations. The presence of both a halogenated pyrimidine (B1678525) ring and a terminal alkyne allows for a variety of potential reaction pathways, including nucleophilic aromatic substitution (SNAr), Sonogashira coupling, and cycloaddition reactions.

Theoretical models suggest that the chlorine atom at the C4 position is susceptible to nucleophilic attack. The electron-withdrawing nature of the pyrimidine ring and the propynyl (B12738560) group enhances the electrophilicity of this position. Mechanistic studies on related compounds indicate that the hydrohalogenation of the alkyne moiety can also occur, with the regioselectivity being influenced by the electronic properties of the substituent. For instance, in reactions with hydrogen halides, protonation is a key step that determines the final product distribution. researchgate.net

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of this compound. These calculations can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the molecular electrostatic potential (MEP).

The HOMO is expected to be localized primarily on the propynyl group and the pyrimidine ring, indicating these as the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered around the pyrimidine ring, particularly at the carbon atom bonded to the chlorine, highlighting its susceptibility to nucleophilic attack. The MEP would further illustrate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, guiding predictions of intermolecular interactions.

Molecular Modeling of Interactions and Transformations

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, can be employed to study the interactions of this compound with biological macromolecules or other reactants. While specific studies on this compound are not widely published, the general principles of molecular modeling can be applied.

For example, if this pyrimidine derivative were to be investigated as a kinase inhibitor, molecular docking could predict its binding mode within the ATP-binding pocket of a target kinase. google.com The chlorine atom could act as a leaving group for covalent bond formation with a cysteine residue, a strategy employed by some approved drugs. chemrxiv.org MD simulations could then be used to assess the stability of the predicted binding pose and the dynamics of the protein-ligand complex over time.

Computational Design of Novel Derivatives

The computational insights gained from reactivity and electronic structure analyses pave the way for the rational design of novel derivatives of this compound with tailored properties. By systematically modifying the core structure in silico, it is possible to explore a vast chemical space and prioritize candidates for synthesis.

For instance, replacing the chlorine atom with other functional groups can modulate the reactivity and biological activity. Computational screening can predict the impact of these substitutions on parameters like binding affinity to a target protein or the reaction energy barrier for a desired transformation. Similarly, modifications to the propynyl group, such as its extension or incorporation into a cyclic system, can be explored to optimize steric and electronic properties for specific applications. This approach has been successfully used in the discovery of potent enzyme inhibitors. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-chloro-6-prop-1-ynylpyrimidine to maximize yield and purity?

- Methodological Answer : Use a factorial design approach to systematically test variables such as temperature (80–120°C), solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios of reactants. Monitor reaction progress via HPLC or TLC. Evidence from pyrimidine synthesis studies suggests that propargyl bromide derivatives react efficiently with chloropyrimidines under inert atmospheres (e.g., nitrogen) to minimize side reactions .

Q. How should safety protocols be adapted when handling this compound in laboratory settings?

- Methodological Answer : Follow strict PPE guidelines (gloves, goggles, lab coats) and conduct reactions in fume hoods or gloveboxes to avoid inhalation or skin contact. Waste should be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal, as recommended for structurally similar chlorinated pyrimidines .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Combine H/C NMR for structural elucidation (e.g., confirming propynyl substitution at C6) and LC-MS for purity assessment. For crystalline samples, single-crystal X-ray diffraction (using SHELXL software ) resolves bond angles and torsional strain in the pyrimidine ring.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in further functionalization of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can map electron density distributions to identify reactive sites. For example, the chlorine atom at C4 may act as a leaving group in nucleophilic substitutions, while the propynyl group at C6 could stabilize transition states via conjugation .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Perform controlled solubility studies using UV-Vis spectroscopy under standardized conditions (25°C, inert atmosphere). Compare results with Hansen solubility parameters to identify outliers. Contradictions may arise from impurities or metastable polymorphs, requiring differential scanning calorimetry (DSC) for phase analysis .

Q. How can hydrogen-bonding patterns influence the crystallographic packing of this compound derivatives?

- Methodological Answer : Use graph set analysis (as per Etter’s formalism) to classify hydrogen-bonding motifs (e.g., R(8) rings). Crystallize derivatives with hydroxyl or amine substituents and analyze packing via Mercury software. The propynyl group’s rigidity may enforce specific torsion angles, affecting lattice stability .

Q. What experimental designs validate the catalytic role of transition metals in cross-coupling reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.